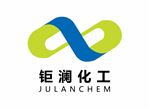- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Nantong Boya Environmental Protection Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Homogeneous post-transition metal compounds
Homogeneous post-transition metal compounds are a class of chemical substances characterized by their uniform composition and structure, which is maintained throughout the material. These compounds typically involve elements from group 13 to 15 in the periodic table that have undergone transition metal-like behavior due to unique electronic configurations or structural characteristics. They exhibit properties such as high stability, specific catalytic activity, and distinct reactivity towards various substrates. These materials find applications in diverse fields including catalysts for organic synthesis, environmental remediation, drug delivery systems, and functional materials. Their homogeneous nature ensures a consistent performance and efficiency across different industrial processes. Due to their versatile functionalities and promising potential, research on these compounds continues to grow, exploring new synthetic strategies and applications.


-
Exploring the Potential of 2-Methyl-1H-imidazole in BiopharmaceuticalsExploring the Potential of 2-Methyl-1H-imidazole in Biopharmaceuticals Introduction 2-Methyl-1H-imidazole is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule, characterized by its five-membered ring containing two nitrogen atoms and a methyl group at position 2, serves as a versatile scaffold for drug...
-
L-Phenylalanine: A Key Intermediate in Chemical Biopharmaceutical SynthesisL-Phenylalanine: A Key Intermediate in Chemical Biopharmaceutical Synthesis L-Phenylalanine is an essential amino acid that plays a pivotal role in chemical and biopharmaceutical synthesis. It serves as a critical intermediate in the production of various bioactive compounds, including peptide analogs, pharmaceutical agents, and other biomolecules. Its unique structure and reactivity make it indi...
-
The Therapeutic Potential of Stevioside in Biopharmaceutical Applications: A ReviewThe Therapeutic Potential of Stevioside in Biopharmaceutical Applications: A Review Introduction to Stevioside Stevioside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant, has garnered significant attention in recent years due to its potential therapeutic applications in biopharmaceuticals. Beyond its role as a non-caloric sweetener, stevioside exhibits diverse pharma...
-
Comparative Analysis of Clarithromycin Pharmacokinetics and Pharmacodynamics in Various Patient PopulationsComparative Analysis of Clarithromycin Pharmacokinetics and Pharmacodynamics in Various Patient Populations Introduction to Clarithromycin: A Key Antibiotic in Modern Medicine Clarithromycin, a macrolide antibiotic, has become an essential component of modern medicine due to its potent activity against a wide range of bacterial pathogens. Its unique pharmacokinetic and pharmacodynamic properties ...
-
Urea's Role in Biopharmaceuticals: A Crucial Catalyst for Medicinal ChemistryUrea's Role in Biopharmaceuticals: A Crucial Catalyst for Medicinal Chemistry Urea, a simple yet versatile molecule with the chemical formula CH₄N₂O, has long been recognized for its significant contributions to various fields of science and industry. In the realm of biopharmaceuticals and medicinal chemistry, urea plays an indispensable role as both a reagent and a building block for numerous th...






